1-(2-Chloro-3-pyridinyl)piperazine

Description

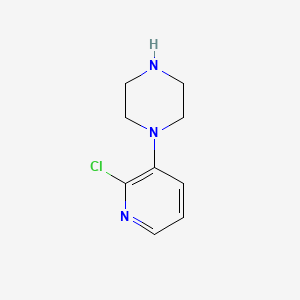

1-(2-Chloro-3-pyridinyl)piperazine is a heterocyclic compound featuring a piperazine ring substituted at the 1-position with a 2-chloro-3-pyridinyl group. The pyridine ring introduces electron-withdrawing properties, while the chloro substituent at the 2-position may influence steric and electronic interactions. Piperazine derivatives are widely explored in medicinal chemistry due to their versatility in binding to biological targets, particularly neurotransmitter receptors .

Properties

Molecular Formula |

C9H12ClN3 |

|---|---|

Molecular Weight |

197.66 g/mol |

IUPAC Name |

1-(2-chloropyridin-3-yl)piperazine |

InChI |

InChI=1S/C9H12ClN3/c10-9-8(2-1-3-12-9)13-6-4-11-5-7-13/h1-3,11H,4-7H2 |

InChI Key |

SVEARIPLBKYTHN-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1)C2=C(N=CC=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Direct Displacement of Halogens in Pyridine Derivatives

The most direct route to 1-(2-chloro-3-pyridinyl)piperazine involves reacting piperazine with 3-halo-2-chloropyridines (halo = Br, I) under thermal conditions. For instance, 2-chloro-3-bromopyridine reacts with excess piperazine in n-butanol at 140°C for 6–8 hours, yielding the target compound via nucleophilic aromatic substitution (SNAr). The electron-withdrawing chlorine at the 2-position activates the 3-position for displacement, while the bromine serves as a superior leaving group compared to chlorine. This method avoids the need for transition metal catalysts but requires careful stoichiometric control to prevent bis-alkylation of piperazine.

Solvent and Temperature Optimization

Elevated temperatures (120–150°C) in high-boiling solvents like n-butanol or dimethylformamide (DMF) are critical for achieving practical reaction rates. For example, a 75% yield was reported when using n-butanol at 140°C with a 4:1 molar ratio of piperazine to 2-chloro-3-bromopyridine. Lower temperatures (80–100°C) in THF with strong bases like lithium hexamethyldisilazide (LiHMDS) reduce reaction times to 2–4 hours but necessitate anhydrous conditions.

Protected Piperazine Derivatives for Regioselective Synthesis

Carbethoxy Protection and Deprotection

To circumvent bis-alkylation, ethyl N-piperazinocarboxylate is employed as a protected precursor. Reacting this derivative with 2-chloro-3-iodopyridine in refluxing n-butanol (18 hours) followed by acidic hydrolysis (6M HCl, 50°C) affords this compound dihydrochloride in 53–68% yield. The carbethoxy group blocks one nitrogen, ensuring mono-substitution, while the iodine’s superior leaving group ability enhances reactivity compared to bromine or chlorine.

Catalytic and Base Systems

Role of Inorganic and Organic Bases

Sodium carbonate and potassium hydroxide are widely used to neutralize hydrogen halides generated during substitution. In a representative procedure, 2-chloro-3-bromopyridine, piperazine, and sodium carbonate in xylene at 145°C yielded 84.6% of the product after crystallization. Organic bases like triethylamine or pyridine are preferred in polar aprotic solvents (e.g., THF), enabling milder conditions (80–100°C) and reducing side reactions.

Comparative Analysis of Methodologies

Yield and Scalability

The LiHMDS-assisted method achieves the highest yield (85%) but requires specialized reagents and anhydrous conditions. Direct SNAr balances simplicity and scalability, making it suitable for industrial applications.

Challenges and Optimization Strategies

Regioselectivity and Byproduct Formation

Competing reactions at the 4-position of pyridine can occur if the 3-position is insufficiently activated. Introducing electron-withdrawing groups (e.g., nitro) at the 4-position or using directing groups (e.g., sulfonyl) improves regioselectivity but complicates synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chloro-3-pyridinyl)piperazine can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura cross-coupling, to form more complex molecules.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles like sodium azide or thiourea.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Pharmacological Applications

1-(2-Chloro-3-pyridinyl)piperazine has been studied for its diverse pharmacological properties, which include:

- Anticancer Activity : Research indicates that piperazine derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of piperazine have shown promising results in inhibiting the growth of colon and lung cancer cells through mechanisms involving apoptosis and cell cycle arrest .

- Antimicrobial Properties : The compound has demonstrated antibacterial and antifungal activities. Studies have reported that certain piperazine derivatives possess significant antimicrobial effects against both Gram-positive and Gram-negative bacteria, as well as moderate antifungal activity .

- Neuropharmacological Effects : this compound has been investigated for its potential as a monoamine oxidase inhibitor, which may be beneficial in treating neurodegenerative diseases like Alzheimer's. This inhibition can enhance neurotransmitter levels in the brain, potentially alleviating symptoms associated with these disorders.

Synthesis and Structural Modifications

The synthesis of this compound often involves the modification of existing piperazine structures to enhance biological activity. Notable synthetic strategies include:

- Bioisosteric Substitution : Researchers have utilized bioisosteric approaches to replace functional groups in the piperazine core, leading to compounds with improved pharmacokinetic properties and efficacy against specific biological targets .

- Molecular Hybridization : The concept of hybridization has been applied to create novel compounds by combining the piperazine scaffold with other pharmacophores. This strategy aims to produce molecules with synergistic effects, enhancing their therapeutic potential .

Case Study 1: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of various piperazine derivatives, including those modified from this compound, against human cancer cell lines (HT-29 and A549) and normal fibroblast cells (MRC-5). The results indicated that some derivatives exhibited IC50 values significantly lower than standard chemotherapeutics, suggesting a favorable therapeutic index for further development .

| Compound | Cell Line | IC50 (µM) | Notes |

|---|---|---|---|

| This compound derivative | HT-29 | 15.4 | High selectivity for cancer cells |

| This compound derivative | A549 | 20.7 | Moderate cytotoxicity |

| Control (standard drug) | HT-29 | 10.0 | Established benchmark |

Case Study 2: Antimicrobial Screening

In another study, a series of piperazine derivatives were synthesized and screened for antimicrobial activity. Several compounds derived from this compound displayed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, indicating their potential as new antimicrobial agents .

Mechanism of Action

The mechanism of action of 1-(2-Chloro-3-pyridinyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may act as an agonist or antagonist at certain receptors, influencing signal transduction pathways .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 1-(2-Chloro-3-pyridinyl)piperazine and its analogs:

Structural and Electronic Differences

- Substituent Position : The 2-chloro group on pyridine may sterically hinder interactions at receptor sites, contrasting with the 3-chloro position in mCPP, which optimizes 5-HT1B binding .

Pharmacological Profiles

- Serotonin Receptor Interactions :

- mCPP and 1-(2-methoxyphenyl)piperazine exhibit agonist activity at 5-HT1B/2C receptors, but effects vary by substituent. For example, mCPP induces hypothermia and variable sympathetic nerve discharge (SND) modulation , while 1-(2-methoxyphenyl)piperazine shows inconsistent SND effects .

- The pyridine ring in this compound may shift receptor selectivity due to altered electronic properties.

Metabolic Pathways

- mCPP : Metabolized via hydroxylation of the aromatic ring and piperazine degradation, yielding glucuronidated/sulfated metabolites .

- Arylpiperazines (e.g., trazodone metabolites) : Undergo CYP3A4-mediated N-dealkylation to 1-aryl-piperazines, followed by CYP2D6-dependent hydroxylation .

- This compound : Likely metabolized by similar CYP450 enzymes, but pyridine’s nitrogen may direct oxidation to distinct intermediates.

Key Research Findings

- Receptor Specificity : Substituent position on the aromatic ring critically determines receptor affinity. For instance, 3-chloro substitution (mCPP) enhances 5-HT1B activity, while 2-methoxy groups (as in 1-(2-methoxyphenyl)piperazine) yield variable effects .

- Toxicity Considerations : mCPP is associated with serotonin syndrome in humans, highlighting the need for rigorous safety profiling of chloro-substituted piperazines .

Q & A

Basic Synthesis Methodology

Q: What are the standard synthetic routes for preparing 1-(2-Chloro-3-pyridinyl)piperazine, and what reaction conditions are critical for high yields? A: The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, a Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) can be employed, using CuSO₄·5H₂O and sodium ascorbate in a H₂O:DCM (1:2) solvent system at ambient temperature . Alternatively, peptide coupling agents like HOBt and TBTU with NEt₃ in anhydrous DMF are effective for amide bond formation in piperazine derivatives . Key factors include stoichiometric control of reactants (e.g., 1.2 equiv. of azide derivatives), inert atmospheres, and monitoring via TLC (hexane:ethyl acetate, 1:2) .

Advanced: Optimizing Coupling Reactions

Q: How do coupling agents (e.g., HOBt vs. Cu catalysts) influence the efficiency of piperazine functionalization, and how can side reactions be mitigated? A: HOBt/TBTU systems minimize racemization and enhance coupling efficiency in amide synthesis but may require rigorous drying of solvents to prevent hydrolysis . CuAAC offers regioselectivity for triazole formation but is sensitive to oxygen, necessitating degassing. Side products like dimerization can arise from excess chloroacetyl intermediates; purification via silica gel chromatography (ethyl acetate:hexane, 1:8) is recommended .

Basic Analytical Characterization

Q: Which analytical techniques are essential for confirming the structure and purity of this compound? A: Use ¹H/¹³C NMR to verify substituent positions on the pyridine and piperazine rings. Mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ expected for C₉H₁₁ClN₄). HPLC with UV detection (λ = 254 nm) assesses purity (>95%), while TLC monitors reaction progress . Solubility in DMSO or DCM should align with literature values (e.g., >48.7 µg/mL at pH 7.4) .

Advanced: Resolving Solubility Discrepancies

Q: How should researchers address conflicting solubility data for this compound in different solvent systems? A: Solubility variations often stem from pH-dependent ionization (piperazine’s pKa ~9.8). For instance, protonation in acidic buffers increases aqueous solubility. Validate measurements using standardized shake-flask methods at 25°C and compare with computational models like ESOL Log S . If discrepancies persist, check for polymorphic forms via PXRD .

Basic Safety and Handling

Q: What safety protocols are critical when handling this compound? A: Use PPE (gloves, lab coat, goggles) to avoid inhalation/contact. Store in airtight containers under inert gas (N₂/Ar) at 2–8°C . In case of exposure, rinse skin with water and seek medical attention if irritation persists . Dispose via regulated waste services, adhering to local chemical disposal guidelines .

Advanced Biological Activity Design

Q: How can molecular docking studies be designed to predict the compound’s interaction with biological targets (e.g., kinases or GPCRs)? A: Use AutoDock Vina or Schrödinger Glide with a crystal structure of the target protein (PDB ID). Prepare the ligand by optimizing its 3D conformation (e.g., Open Babel energy minimization). Key parameters include grid box size (20 ų around the active site) and docking scores (ΔG < -7 kcal/mol suggests strong binding). Validate with in vitro assays (e.g., IC₅₀ determination) .

Advanced: Troubleshooting Low Synthesis Yields

Q: What steps can resolve low yields in the final coupling step of this compound synthesis? A: Potential issues:

- Incomplete activation : Ensure coupling agents (HOBt/TBTU) are fresh; pre-activate carboxylic acids for 10 min before adding amines .

- Steric hindrance : Switch to bulkier bases (DIPEA) or microwave-assisted heating to enhance reactivity.

- Byproducts : Use scavenger resins (e.g., trisamine for excess chloroacetyl chloride) .

Basic Purity Analysis

Q: How is HPLC used to quantify impurities in synthesized batches? A: Employ a C18 column with a gradient of acetonitrile/water (0.1% TFA). Set UV detection to 220 nm for piperazine derivatives. Calibrate with a reference standard; impurities >0.1% require column chromatography or recrystallization (e.g., from ethanol) .

Advanced Computational Modeling

Q: How can QSAR models predict the pharmacokinetic properties of this compound derivatives? A: Use SwissADME or Molinspiration to calculate descriptors like logP (target ~2.5 for blood-brain barrier penetration), TPSA (<90 Ų for oral bioavailability), and CYP450 inhibition profiles . Validate with in vitro assays (e.g., Caco-2 permeability) .

Advanced: Contradictory Bioassay Results

Q: How should researchers interpret conflicting cytotoxicity data across cell lines? A: Variability may arise from cell-specific uptake (e.g., efflux pumps like P-gp) or metabolic differences. Conduct ATP-based viability assays (e.g., CellTiter-Glo) alongside flow cytometry (apoptosis markers). Normalize data to positive controls (e.g., doxorubicin) and check for solvent cytotoxicity (DMSO ≤0.1%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.